molecular formula C10H14Cl2N2O B1377369 2-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one dihydrochloride CAS No. 1432681-35-0

2-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one dihydrochloride

Cat. No.: B1377369
CAS No.: 1432681-35-0
M. Wt: 249.13 g/mol
InChI Key: HKDBHEMJRXORSS-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one dihydrochloride is a bicyclic heterocyclic compound characterized by a tetrahydroquinoline backbone with an aminomethyl substituent at position 2 and a ketone group at position 5. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

2-(aminomethyl)-7,8-dihydro-6H-quinolin-5-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.2ClH/c11-6-7-4-5-8-9(12-7)2-1-3-10(8)13;;/h4-5H,1-3,6,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDBHEMJRXORSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=N2)CN)C(=O)C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432681-35-0
Record name 2-(aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one dihydrochloride
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Biological Activity

2-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one dihydrochloride (CAS No. 1432681-35-0) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H14Cl2N2O, with a molecular weight of 249.13 g/mol. The compound features a tetrahydroquinoline structure characterized by a fused bicyclic system containing nitrogen atoms. The presence of the aminomethyl group enhances its reactivity and potential biological activity.

Antiulcer Activity

Research indicates that this compound exhibits antiulcer properties . The compound has been shown to inhibit gastric acid secretion, making it relevant for therapeutic applications in gastrointestinal disorders. Its mechanism appears to involve modulation of neurotransmitter pathways and interaction with receptors that regulate gastric acid secretion.

Neurotransmitter Modulation

The nitrogen-containing heterocyclic structure of the compound suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that it may influence neurotransmitter pathways, although further investigation is required to elucidate the specific mechanisms involved.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • In Vivo Studies : Animal models have demonstrated the efficacy of this compound in reducing ulcer formation. Doses administered showed a significant decrease in gastric lesions compared to control groups.
  • Mechanistic Studies : Research involving receptor binding assays has indicated that the compound may interact with specific receptors involved in gastric acid regulation. These studies are crucial for understanding how the compound can be utilized in therapeutic settings.
  • Comparative Studies : When compared to structurally similar compounds, this compound exhibited enhanced antiulcer activity. This uniqueness can be attributed to its specific combination of functional groups and structural characteristics .

Data Table: Comparative Analysis of Similar Compounds

Compound NameCAS NumberSimilarity Index
5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride1187929-87-80.98
5,6,7,8-Tetrahydroquinolin-5-amine71569-15-80.87
5,6,7,8-Tetrahydroquinolin-2-amine139908-32-00.72
1-Quinolin-5-yl-methylamine hydrochloride1187931-81-20.72
5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride1338707-67-70.75

Scientific Research Applications

Antiulcer Activity

Research indicates that 2-(aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one dihydrochloride exhibits potential as an antiulcer agent . Its ability to inhibit gastric acid secretion makes it relevant for therapeutic applications in gastrointestinal disorders. Studies have shown that the compound may modulate gastric acid secretion pathways, which could lead to effective treatments for peptic ulcers.

Neurotransmitter Modulation

Given its heterocyclic structure containing nitrogen, this compound may influence neurotransmitter systems. Preliminary studies suggest that it could interact with receptors involved in neurotransmitter pathways, potentially affecting mood and cognitive functions. Further research is needed to elucidate its complete pharmacological profile and mechanism of action.

Laboratory Research

The compound is primarily utilized in laboratory settings for various interaction studies. Its unique chemical properties make it suitable for investigating its effects on biological systems, particularly in the context of gastrointestinal health and neurological function.

Drug Development

Due to its promising biological activities, this compound is being explored as a lead compound in drug development. The ongoing research aims to optimize its efficacy and safety profile for potential therapeutic use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related tetrahydroquinoline derivatives, focusing on substituent positions, functional groups, and physicochemical properties.

Compound Name Substituents Molecular Formula Molecular Weight CAS RN Key Features
2-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one dihydrochloride Aminomethyl (C2), ketone (C5) C₁₀H₁₅Cl₂N₂O 262.15 (calculated) Not explicitly listed Enhanced solubility due to dihydrochloride salt; potential H-bonding via aminomethyl.
5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride Amine (C5) C₉H₁₃Cl₂N₂ 223.12 1187930-23-9 Lacks ketone and aminomethyl groups; simpler structure with amine at C5 .
2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one Chloro (C2), dimethyl (C6), ketone (C5) C₁₁H₁₄ClNO 223.69 Not listed Chloro substituent enhances electrophilicity; dimethyl groups increase steric bulk .
2,4-Dichloro-5,6,7,8-tetrahydroquinolin-5-one Dichloro (C2, C4), ketone (C5) C₉H₇Cl₂NO 216.06 1028330-50-8 Electron-withdrawing Cl groups may reduce bioavailability .

Physicochemical Properties

  • Solubility: The dihydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs (e.g., non-salt forms in –12).
  • Stability : Electron-withdrawing groups (e.g., ketone at C5) may reduce oxidative degradation, contrasting with amine-containing derivatives prone to oxidation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one dihydrochloride, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves reductive amination of 5-keto-tetrahydroquinoline precursors followed by dihydrochloride salt formation. Purification via recrystallization or column chromatography is critical. For analogs like (S)-5,6,7,8-tetrahydroquinolin-8-amine dihydrochloride, HPLC with C18 columns and trifluoroacetic acid (TFA)-modified mobile phases achieves >95% purity . Contaminants like unreacted amines or byproducts can be minimized using gradient elution (e.g., 5–50% acetonitrile in water) .

Q. How should researchers validate the structural identity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm the tetrahydroquinoline backbone and aminomethyl substituent. For example, the methylene protons adjacent to the amine group typically appear as triplets at δ 3.2–3.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion ([M+H]+^+) and isotopic pattern. The exact mass of related compounds (e.g., C9 _9H14 _{14}Cl2 _2N2_2) is 220.0534 Da .
  • Elemental Analysis : Confirm Cl^- content via ion chromatography or combustion analysis .

Q. What safety precautions are essential when handling this dihydrochloride salt in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Work in a fume hood to prevent inhalation of fine particles.
  • Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hygroscopic degradation .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer :

  • Batch Variability : Compare purity certificates (e.g., HPLC chromatograms) across suppliers. For example, batches with ≥95% purity (HPLC) show consistent Smoothened (Smo) receptor antagonism, while lower-purity batches may exhibit off-target effects .
  • Assay Conditions : Standardize in vitro assays (e.g., Gli-luciferase reporter assays for Smo inhibition) using reference inhibitors like cyclopamine. Normalize data to cell viability (MTT assays) to exclude cytotoxicity artifacts .

Q. What computational strategies are effective for modeling the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding using software like GROMACS or AMBER. For tetrahydroquinoline derivatives, protonated amine groups show stronger interactions with Asp/Glu residues in target proteins .
  • Docking Studies : Use AutoDock Vina to predict binding poses. Focus on the aminomethyl group’s role in hydrogen bonding with conserved residues (e.g., Asp474 in Smo) .

Q. How can researchers address solubility challenges in pharmacological studies?

  • Methodological Answer :

  • Solubility Screening : Test solvents like PBS (pH 7.4), DMSO (≤0.1% v/v), or cyclodextrin-based solutions. For dihydrochloride salts, adjust pH to 3–4 with HCl to enhance aqueous solubility .
  • Prodrug Design : Modify the amine group with acetyl or tert-butoxycarbonyl (Boc) protecting groups for in vivo studies, followed by enzymatic cleavage .

Q. What analytical techniques are recommended for detecting degradation products during stability studies?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via:
  • LC-MS/MS : Identify hydrolyzed products (e.g., free amine or quinoline derivatives).
  • Karl Fischer Titration : Quantify water content to assess hygroscopicity .

Data Contradiction Analysis

Q. Why do different studies report varying IC50_{50} values for this compound’s target inhibition?

  • Methodological Answer :

  • Receptor Isoforms : Confirm the target isoform (e.g., Smo vs. non-canonical variants) using Western blotting or CRISPR-knockout models.
  • Ligand Protonation State : The dihydrochloride salt’s protonation at physiological pH (e.g., NH3+_3^+) may alter binding kinetics. Perform assays at multiple pH levels (5.5–7.4) to assess pH dependency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one dihydrochloride
Reactant of Route 2
2-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one dihydrochloride

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